3-Tritylmercapto-2-benzyl-propionic acid

説明

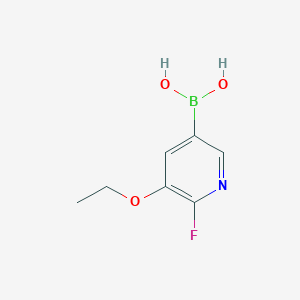

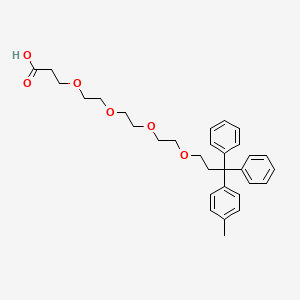

3-Tritylmercapto-2-benzyl-propionic acid, also known as 3-Tritylsulfanyl-2-benzyl-propionic acid, is a chemical compound with the molecular formula C29H26O2S . It has a molecular weight of 438.58 .

Molecular Structure Analysis

The molecular structure of 3-Tritylmercapto-2-benzyl-propionic acid consists of a propionic acid backbone with a benzyl group at the 2-position and a trityl (triphenylmethyl) group attached via a sulfur atom at the 3-position . The InChI code for this compound is 1S/C29H26O2S/c30-28(31)24(21-23-13-5-1-6-14-23)22-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,24H,21-22H2,(H,30,31) .Physical And Chemical Properties Analysis

3-Tritylmercapto-2-benzyl-propionic acid is a white powder . It has a melting point of 139-145°C . The compound should be stored at 0-8°C for optimal stability .科学的研究の応用

Proteomics Research

3-Tritylmercapto-2-benzyl-propionic acid is utilized in proteomics research for the study of protein structure and function. Its unique molecular structure, with a molecular weight of 438.58, allows it to interact with proteins in a way that can help identify and characterize protein modifications, particularly those involving sulfur-containing amino acids .

Chemical Synthesis

This compound serves as a building block in chemical synthesis . Its trityl group is a common protecting group for thiols, and the benzyl-propionic acid moiety can be used to introduce a carboxylic acid functional group into larger molecules .

Polymerization Reactions

The trityl moiety of 3-Tritylmercapto-2-benzyl-propionic acid is known to act as an efficient activator and one-electron oxidant in olefin polymerization reactions . This application is crucial for creating polymers with specific properties for industrial use .

Medicinal Chemistry

In medicinal chemistry , this compound can be used to synthesize new drug candidates. The trityl group can protect thiol groups during the synthesis process, which is particularly useful when producing compounds containing sensitive sulfur linkages .

Material Science

Researchers in material science may employ 3-Tritylmercapto-2-benzyl-propionic acid in the development of new materials. Its ability to form stable thiol-based linkages can be exploited to create novel materials with enhanced durability and functionality .

Biochemical Assays

The compound is also used in biochemical assays to quantify the presence or concentration of thiols in a sample. Its specificity for sulfur compounds makes it a valuable tool in biochemical analysis .

Enzyme Inhibition Studies

3-Tritylmercapto-2-benzyl-propionic acid can act as an inhibitor in enzyme studies . By binding to the active sites of enzymes that interact with sulfur-containing substrates, it can help elucidate the mechanisms of enzyme action .

Antioxidant Research

Lastly, in antioxidant research , the compound’s trityl group can scavenge free radicals, making it useful for studying oxidative stress and the protective effects of antioxidants on biological systems .

将来の方向性

特性

IUPAC Name |

2-benzyl-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O2S/c30-28(31)24(21-23-13-5-1-6-14-23)22-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,24H,21-22H2,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFRVNPKDNEVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209514 | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tritylmercapto-2-benzyl-propionic acid | |

CAS RN |

1076197-07-3 | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(Triphenylmethyl)thio]methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)